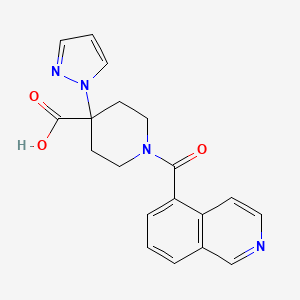
1-(isoquinolin-5-ylcarbonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(isoquinolin-5-ylcarbonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid, also known as IPP, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. IPP is a heterocyclic compound that contains a piperidine ring, a pyrazole ring, and an isoquinoline ring. The chemical structure of IPP is shown below:
作用機序
The mechanism of action of 1-(isoquinolin-5-ylcarbonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid involves the inhibition of PDE5, which leads to the accumulation of cyclic guanosine monophosphate (cGMP) in smooth muscle cells. The increased levels of cGMP lead to the relaxation of smooth muscle cells, which results in vasodilation and increased blood flow. 1-(isoquinolin-5-ylcarbonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid has also been shown to inhibit the activity of other enzymes, including histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
1-(isoquinolin-5-ylcarbonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid has been shown to have several biochemical and physiological effects, including vasodilation, anti-inflammatory effects, and anti-cancer effects. 1-(isoquinolin-5-ylcarbonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid has been shown to increase blood flow and improve erectile function in animal models and humans. 1-(isoquinolin-5-ylcarbonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid has also been shown to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis. 1-(isoquinolin-5-ylcarbonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
実験室実験の利点と制限
1-(isoquinolin-5-ylcarbonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid has several advantages for lab experiments, including its high potency and selectivity for PDE5 inhibition. 1-(isoquinolin-5-ylcarbonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, 1-(isoquinolin-5-ylcarbonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high doses.
将来の方向性
There are several future directions for the research on 1-(isoquinolin-5-ylcarbonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid. One direction is to investigate the potential applications of 1-(isoquinolin-5-ylcarbonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid in the treatment of other diseases, such as pulmonary hypertension and neurodegenerative diseases. Another direction is to optimize the synthesis method of 1-(isoquinolin-5-ylcarbonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid to improve the yield and purity of the compound. Additionally, further studies are needed to elucidate the mechanism of action of 1-(isoquinolin-5-ylcarbonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid and its potential off-target effects. Finally, the development of 1-(isoquinolin-5-ylcarbonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid analogs with improved pharmacokinetic and pharmacodynamic properties may lead to the discovery of new drugs for the treatment of various diseases.
合成法
The synthesis of 1-(isoquinolin-5-ylcarbonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid involves the reaction of 1-(isoquinolin-5-ylcarbonyl)-4-(4-fluorophenyl)piperidine-4-carboxylic acid with hydrazine hydrate in the presence of a catalyst. The reaction leads to the formation of 1-(isoquinolin-5-ylcarbonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid with a yield of approximately 70%. The synthesis method of 1-(isoquinolin-5-ylcarbonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid has been optimized to improve the yield and purity of the compound.
科学的研究の応用
1-(isoquinolin-5-ylcarbonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid has been extensively studied for its potential applications in medicinal chemistry and drug discovery. 1-(isoquinolin-5-ylcarbonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid has been shown to inhibit the activity of several enzymes, including phosphodiesterase 5 (PDE5), which is involved in the regulation of smooth muscle tone. 1-(isoquinolin-5-ylcarbonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer.
特性
IUPAC Name |
1-(isoquinoline-5-carbonyl)-4-pyrazol-1-ylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c24-17(16-4-1-3-14-13-20-9-5-15(14)16)22-11-6-19(7-12-22,18(25)26)23-10-2-8-21-23/h1-5,8-10,13H,6-7,11-12H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKSRNVNFWUWHAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C(=O)O)N2C=CC=N2)C(=O)C3=CC=CC4=C3C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(isoquinolin-5-ylcarbonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-{3-[4-(trifluoromethyl)benzoyl]piperidin-1-yl}nicotinate](/img/structure/B5300247.png)
![4-[(3-methylbenzyl)oxy]benzamide](/img/structure/B5300254.png)
![2-(3-methoxyphenyl)-1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidine](/img/structure/B5300256.png)
![2-hydroxy-5-methoxy-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}benzamide](/img/structure/B5300274.png)
![4-{[(2,5-difluorophenyl)sulfonyl]amino}benzamide](/img/structure/B5300280.png)
![2-{[4-(2-chlorobenzyl)-1-piperazinyl]methyl}imidazo[1,2-a]pyridine](/img/structure/B5300281.png)
![6-[(diethylamino)methyl]-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5300287.png)
![1-[(4-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5300289.png)
![ethyl 5-(2-ethoxyphenyl)-2-(4-methoxy-3-nitrobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5300297.png)

![N-(3-methylphenyl)-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5300319.png)
![N-(tert-butyl)-2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5300320.png)
![9-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5300324.png)
![2-({4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}methyl)pyridine](/img/structure/B5300336.png)